

Spectroscopic Characterization of 2-Hydroxyisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxyisonicotinic acid*

Cat. No.: *B064118*

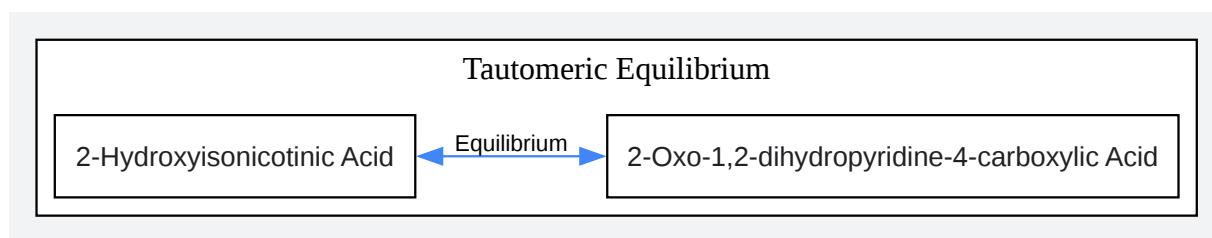
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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid (CAS No. 22282-72-0), a derivative of isonicotinic acid, presents a molecule of interest for medicinal chemistry and drug development.^[1] Isonicotinic acid derivatives have a history of biological activity, most notably as antitubercular agents.^[2] A comprehensive understanding of the structural and electronic properties of **2-hydroxyisonicotinic acid** is paramount for its potential application. This technical guide outlines the standard procedures for acquiring and interpreting key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Due to the limited availability of public spectroscopic data for **2-hydroxyisonicotinic acid**, this document focuses on the experimental protocols and expected spectral features, providing a framework for researchers to generate and analyze this critical information.

A crucial aspect of **2-hydroxyisonicotinic acid**'s structure is its existence in tautomeric forms: the 'hydroxy' form and the 'oxo' (or 'pyridone') form (2-oxo-1,2-dihydropyridine-4-carboxylic acid).^{[3][4]} The equilibrium between these tautomers can be influenced by the solvent and the physical state (solid or solution), which will be reflected in the spectroscopic data.



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Caption: Tautomeric forms of **2-Hydroxyisonicotinic acid**.

Spectroscopic Data Summary

While specific, publicly available datasets for **2-hydroxyisonicotinic acid** are scarce, the following tables outline the expected spectral characteristics based on its structure and the known ranges for similar functional groups. These tables are intended to serve as a guide for the analysis of experimentally obtained data.

Table 1: Expected ¹H NMR Data

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Notes
H-3	6.5 - 7.0	Doublet	1-3	
H-5	7.5 - 8.0	Doublet of doublets	5-8, 1-3	
H-6	8.0 - 8.5	Doublet	5-8	
-OH (Carboxyl)	10.0 - 13.0	Broad Singlet	-	Exchangeable with D ₂ O
-NH/-OH (Ring)	Variable	Broad Singlet	-	Dependent on tautomeric form and solvent

Table 2: Expected ¹³C NMR Data

Carbon	Expected Chemical Shift (ppm)	Notes
C-2	160 - 170	Highly dependent on tautomeric form (C-O vs C=O)
C-3	105 - 115	
C-4	140 - 150	
C-5	120 - 130	
C-6	145 - 155	
C=O (Carboxyl)	165 - 175	

Table 3: Expected IR Spectroscopy Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	Characteristic broad absorption
C=O (Carboxylic Acid)	1680 - 1720	Strong	Position can be affected by hydrogen bonding
C=O (Pyridone)	1640 - 1680	Strong	If the oxo tautomer is present
C=C / C=N	1550 - 1650	Medium-Strong	Aromatic and pyridone ring stretches
C-O	1200 - 1300	Medium-Strong	

Table 4: Expected Mass Spectrometry Data

Ion	Expected m/z	Notes
[M+H] ⁺	140.034	For the molecular formula C ₆ H ₅ NO ₃ (Monoisotopic Mass: 139.027)
[M-H] ⁻	138.012	
[M+Na] ⁺	162.016	

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for **2-hydroxyisonicotinic acid**.

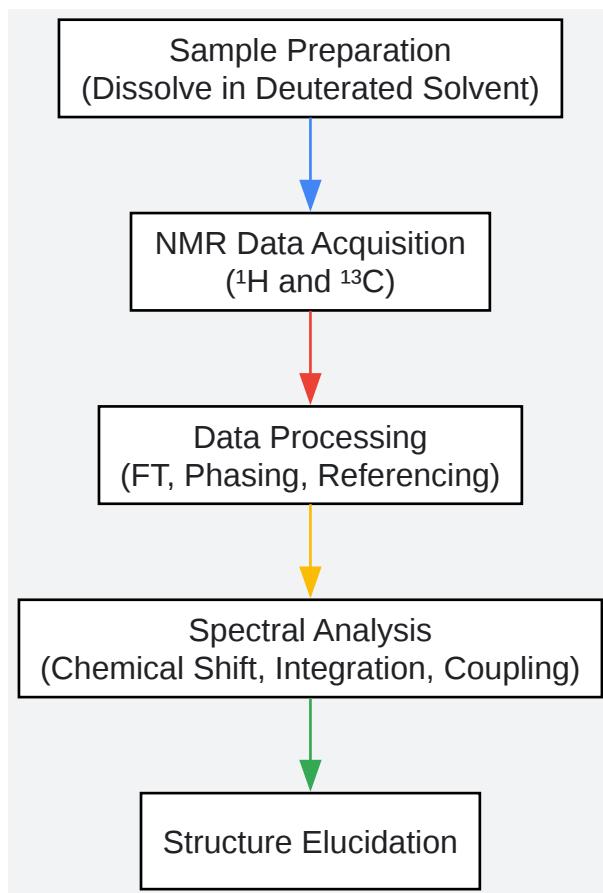
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **2-hydroxyisonicotinic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and allow for the observation of exchangeable protons.
 - Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 0-16 ppm.

- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum manually.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.
 - Perform baseline correction.



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Collection:
 - Ensure the ATR crystal (typically diamond) is clean.
 - Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
- Sample Application:

- Place a small amount of the solid **2-hydroxyisonicotinic acid** powder directly onto the ATR crystal.
- Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing:
 - The software will automatically perform a background subtraction.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

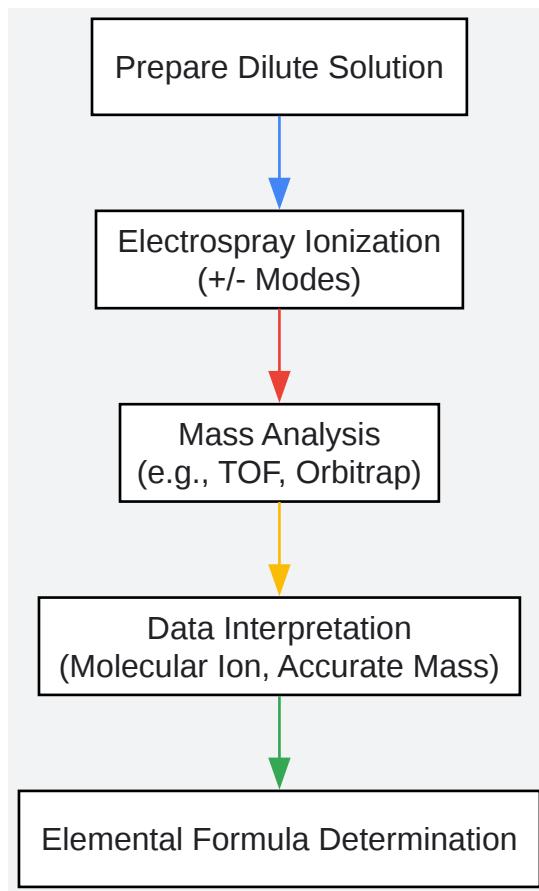
Objective: To determine the molecular weight and elemental formula of the compound.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **2-hydroxyisonicotinic acid** (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.
- Mass Spectrometry Analysis:
 - Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

- Ionization Mode: Both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes should be run.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal.

- Data Analysis:
 - Identify the molecular ion peak in both positive and negative modes.
 - Use high-resolution mass spectrometry to determine the accurate mass and predict the elemental formula.



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Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of **2-hydroxyisonicotinic acid** is essential for confirming its identity, purity, and for understanding its chemical properties. While publicly available spectral data is limited, the experimental protocols and expected spectral features outlined in this guide provide a robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data. Careful consideration of the tautomeric equilibrium is critical for a complete and accurate structural elucidation. This foundational data is a prerequisite for any further investigation into the biological activity and potential therapeutic applications of this and related compounds.

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